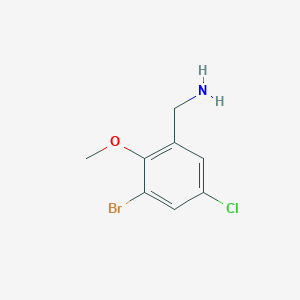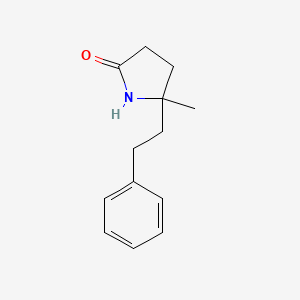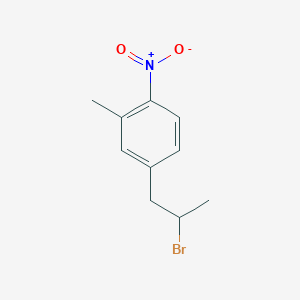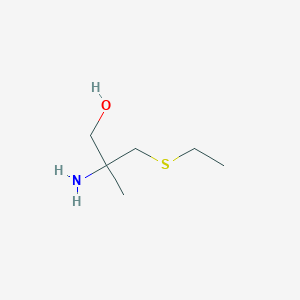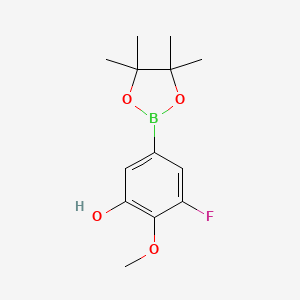![molecular formula C9H14O B15314522 {Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol](/img/structure/B15314522.png)
{Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol is a unique organic compound characterized by its dispiro structure, which consists of two spiro-connected rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol typically involves the formation of the dispiro structure through a series of cyclization reactions. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the spiro rings. The final step involves the reduction of the ketone to the corresponding alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the alcohol from the ketone.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of {Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dispiro structure may interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[2.0.3{4}.1{3}]octane : Similar structure but lacks the hydroxyl group.
- Dispiro[2.0.3{4}.1{3}]octane : Similar structure but lacks the hydroxyl group.
Uniqueness
{Dispiro[2.0.3{4}.1{3}]octan-6-yl}methanol is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
dispiro[2.0.34.13]octan-6-ylmethanol |
InChI |
InChI=1S/C9H14O/c10-5-7-3-9(4-7)6-8(9)1-2-8/h7,10H,1-6H2 |
InChI-Schlüssel |
IFKZMOUWEJGIMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC23CC(C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one](/img/structure/B15314443.png)
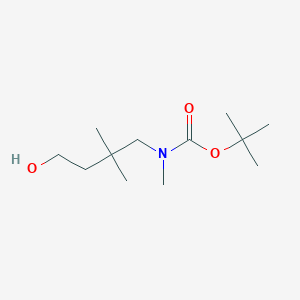

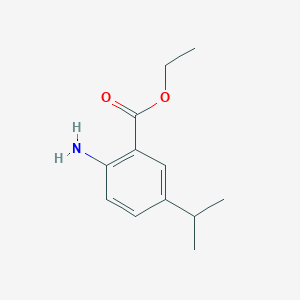
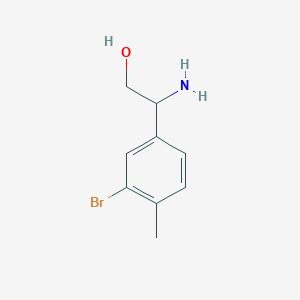
![tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)
![(2E)-2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B15314484.png)
![2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)
